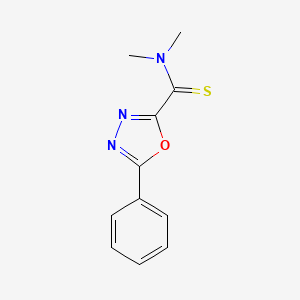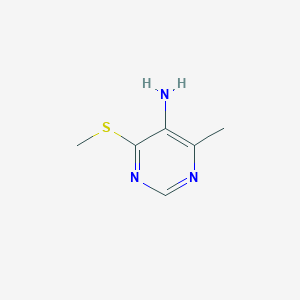![molecular formula C15H11IN2OS B12912192 1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one CAS No. 827044-45-1](/img/structure/B12912192.png)
1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of an indole and a pyridine ring, connected via a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 5-iodopyridine-2-thiol, which is then coupled with an indole derivative under specific reaction conditions. The coupling reaction often employs palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, while the pyridine ring could play a role in modulating the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodopyridin-2-yl)thiourea: Shares the pyridine-thioether linkage but lacks the indole moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridine structure but different core scaffold.
Uniqueness
1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is unique due to its combination of an indole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
827044-45-1 |
|---|---|
Formule moléculaire |
C15H11IN2OS |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
1-[4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C15H11IN2OS/c1-9(19)11-8-17-12-3-2-4-13(15(11)12)20-14-6-5-10(16)7-18-14/h2-8,17H,1H3 |
Clé InChI |
WVQYSAHSVGRFKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C1C(=CC=C2)SC3=NC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






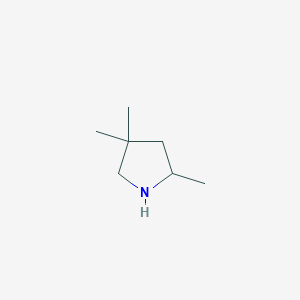
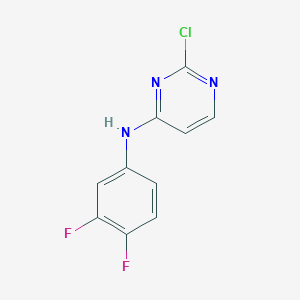
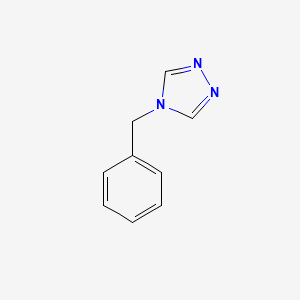
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12912142.png)
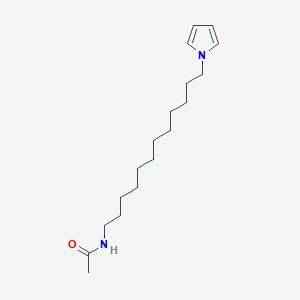
![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)
